molecular formula C9H13N3O B2462452 N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide CAS No. 1865089-54-8

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2462452
CAS No.: 1865089-54-8
M. Wt: 179.223
InChI Key: FGJOKKMYJHJBGS-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.223 g/mol This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1-methylpyrazole with an appropriate acylating agent under controlled conditions. One common method involves the use of prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 5-Amino-pyrazoles

Uniqueness

N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-4-9(13)11-7(2)8-5-10-12(3)6-8/h4-7H,1H2,2-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJOKKMYJHJBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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